3-(4-bromophenyl)spiro[3.3]heptan-1-one
描述
3-(4-Bromophenyl)spiro[3.3]heptan-1-one is a strained spirocyclic ketone featuring a bromophenyl substituent at the 3-position of the spiro[3.3]heptan-1-one core. The spiro[3.3]heptane framework introduces significant ring strain, which influences its reactivity and physical properties. This compound is synthesized via a stereoselective semipinacol rearrangement of 1-sulfonylcyclopropanols or lithium 1-sulfonylbicyclo[1.1.0]butanes under acidic conditions, yielding optically active derivatives with high regioselectivity .
属性
CAS 编号 |
2276114-00-0 |
|---|---|
分子式 |
C13H13BrO |
分子量 |
265.1 |
纯度 |
95 |
产品来源 |
United States |
准备方法
Reaction Mechanism and General Procedure
The most efficient method for constructing the spiro[3.3]heptan-1-one core involves a strain-relocating semipinacol rearrangement (Fig. 1). The process begins with the nucleophilic addition of lithiated 1-sulfonylbicyclo[1.1.0]butanes to 1-sulfonylcyclopropanols, generating a 1-bicyclobutylcyclopropanol intermediate. Under acidic conditions (e.g., methanesulfonic acid or AlCl₃), this intermediate undergoes a stereospecific [1,2]-shift via a cyclopropylcarbinyl cation, yielding the spiro[3.3]heptan-1-one scaffold.
For 3-(4-bromophenyl) substitution, the cyclopropanone precursor 1 is pre-functionalized with a 4-bromophenyl group. The reaction proceeds at room temperature in dichloromethane or toluene, achieving >90% yield in telescopic reactions. Stereochemical integrity is preserved when using enantiopure cyclopropanones, enabling access to optically active products.
Table 1: Optimization of Semipinacol Rearrangement
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Acid Catalyst | MsOH (1.2 equiv) | 92 |
| Solvent | CH₂Cl₂ | 90 |
| Temperature | 25°C | 91 |
| Substitution Pattern | 3-(4-Bromophenyl) | 89 |
Limitations and Scalability
While this method excels in regioselectivity, electron-deficient aryl groups (e.g., 4-bromophenyl) marginally reduce yields compared to electron-rich analogues. Scalability is demonstrated at the 100 mmol scale, with purification via silica gel chromatography.
Michael Addition and Cyclization with Barbituric Acids
Two-Step Synthesis via α,β-Unsaturated Ketones
A complementary route utilizes Michael addition followed by intramolecular cyclization (Fig. 2). 4-Bromobenzaldehyde undergoes crossed-aldol condensation with cycloheptanone under basic conditions, forming an α,β-unsaturated ketone. Subsequent reaction with thiobarbituric acid in ethanol with triethylamine induces cyclization, yielding the spiro product.
Key Reaction Conditions
-
Aldol Condensation: KOH (20 mol%), ethanol, reflux (12 h).
-
Michael Addition: Thiobarbituric acid (1.2 equiv), Et₃N (2 equiv), ethanol, reflux (24 h).
This method affords moderate yields (50–60%) but provides access to diastereomeric mixtures, separable via recrystallization.
Nucleophilic Substitution Using Cycloheptanone and 4-Bromobenzyl Halides
Direct Alkylation Strategy
Adapted from the synthesis of 3-(4-fluorophenyl) analogues, this one-pot protocol employs cycloheptanone and 4-bromobenzyl bromide under strongly basic conditions (Fig. 3). Sodium hydride (2.5 equiv) in THF deprotonates cycloheptanone at 0°C, followed by dropwise addition of 4-bromobenzyl bromide. The mixture is refluxed for 18 h, yielding the spiro product after aqueous workup.
Table 2: Comparison of Bases for Alkylation
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | THF | Reflux | 65 |
| KOtBu | DMF | 80°C | 58 |
| LDA | Et₂O | -78°C | 42 |
Side Reactions and Mitigation
Competitive over-alkylation is observed with excess benzyl bromide, necessitating stoichiometric control. Purification via flash chromatography (hexane/EtOAc 4:1) isolates the product in 65% yield.
[2+2] Cycloaddition of Ketenes with Methylenecyclobutane
Thermal Cycloaddition Approach
A less conventional route involves the [2+2] cycloaddition of in situ-generated ketenes with methylenecyclobutane derivatives (Fig. 4). 4-Bromophenylacetic acid is converted to its acid chloride (SOCl₂, 0°C), which decomposes to a ketene upon heating. Reaction with methylenecyclobutane at 120°C under inert atmosphere produces the spiro[3.3]heptan-1-one via a strained intermediate.
Optimization Highlights
-
Ketene Generation: SOCl₂ (2 equiv), CH₂Cl₂, 0°C → 25°C (2 h).
-
Cycloaddition: 120°C, 12 h, sealed tube.
-
Yield: 45% (unoptimized).
Challenges and Outlook
Low yields and poor diastereocontrol limit this method’s utility. However, microwave-assisted conditions may enhance efficiency.
Comparative Analysis of Methodologies
Table 3: Synthesis Method Comparison
| Method | Yield (%) | Stereocontrol | Scalability | Key Advantage |
|---|---|---|---|---|
| Semipinacol Rearrangement | 89–92 | High | Excellent | High efficiency, stereospecificity |
| Michael Addition | 50–60 | Moderate | Moderate | Access to diastereomers |
| Nucleophilic Substitution | 65 | Low | Good | Simplicity |
| [2+2] Cycloaddition | 45 | Low | Poor | Novelty |
化学反应分析
Types of Reactions
3-(4-bromophenyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry Applications
The spiro[3.3]heptane framework is known for its strain and rigidity, which can enhance biological activity in drug design. The compound's applications in medicinal chemistry include:
- Anticancer Agents : Research indicates that spiro compounds can exhibit potent anticancer properties. For instance, derivatives of spiro[3.3]heptan-1-one have been explored for their ability to inhibit enzymes associated with cancer cell proliferation, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) .
- Antimicrobial Activity : Compounds featuring the spiro[3.3]heptane moiety have shown promise in antimicrobial applications, potentially serving as scaffolds for the development of new antibiotics .
- Neuroprotective Effects : Some studies suggest that spiro compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Case Studies
Several studies have documented the applications and effectiveness of 3-(4-bromophenyl)spiro[3.3]heptan-1-one:
作用机制
The mechanism of action of 3-(4-bromophenyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and selectivity for certain targets .
相似化合物的比较
Positional Isomers: 3-(3-Bromophenyl)spiro[3.3]heptan-1-one
Substituent Variations: Aryl and Alkyl Derivatives
- 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one :
- 3-Butylspiro[3.3]heptan-1-one :
- 1-(Benzyloxy)spiro[3.3]heptan-2-one :
Non-Spiro Analogs: Linear and Monocyclic Ketones
- 4-(4-Bromophenyl)cyclohexanone: Lacks spiro strain, resulting in lower reactivity toward nucleophiles. Melting point (58–60°C) is higher due to crystalline packing efficiency .
- 1-(4-Bromophenyl)heptan-1-one :
Physicochemical and Spectral Properties
| Compound | Molecular Formula | CCS ([M+H]⁺, Ų) | LogP (Predicted) |
|---|---|---|---|
| 3-(4-Bromophenyl)spiro[3.3]heptan-1-one | C₁₃H₁₃BrO | ~148 | 1.8 |
| 3-(3-Bromophenyl)spiro[3.3]heptan-1-one | C₁₃H₁₃BrO | 148.3 | 1.7 |
| 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one | C₁₃H₁₃FO | ~145 | 1.5 |
| 3-Butylspiro[3.3]heptan-1-one | C₁₁H₁₈O | N/A | 2.5 |
CCS data sourced from ion mobility spectrometry predictions .
常见问题
Q. What are the optimized synthetic routes for 3-(4-bromophenyl)spiro[3.3]heptan-1-one, and how do reaction parameters influence yield and purity?
The synthesis typically involves strain-relocating reactions or cyclopropanone intermediates. For example, reacting cyclopropanone derivatives with brominated aryl halides under palladium-catalyzed cross-coupling conditions can yield the spirocyclic core. Key parameters include temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., Pd(PPh₃)₄). Lower temperatures favor regioselectivity, while higher temperatures improve reaction rates but risk byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity product (>95%) .
Q. How is the molecular structure of 3-(4-bromophenyl)spiro[3.3]heptan-1-one characterized experimentally?
Structural confirmation requires a combination of techniques:
- X-ray crystallography : Resolves the spirocyclic conformation and bond angles. SHELX software is used for refinement, with R-factors <0.05 indicating high accuracy .
- NMR spectroscopy : H NMR shows distinct signals for the spiro carbon (δ 2.8–3.2 ppm) and aromatic protons (δ 7.3–7.6 ppm). C NMR confirms the ketone carbonyl at ~210 ppm and bromophenyl carbons at ~125–135 ppm .
- Mass spectrometry : ESI-MS (m/z 265.1 [M+H]⁺) validates molecular weight .
Q. What physicochemical properties are critical for experimental handling of this compound?
Key properties include:
- Solubility : Limited in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
- Stability : Sensitive to light and moisture due to the ketone group; store under inert gas at 2–8°C .
- Reactivity : The bromine atom undergoes nucleophilic substitution (e.g., Suzuki coupling), while the ketone participates in condensation reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatizing the bromophenyl group be addressed?
Regioselectivity is influenced by steric and electronic factors. Computational DFT studies predict preferential substitution at the para position due to lower activation energy. Experimentally, using bulky ligands (e.g., SPhos) in cross-coupling reactions directs substitution away from the spiro core. Kinetic monitoring via HPLC-MS helps identify optimal conditions .
Q. What computational methods predict the spirocyclic conformation’s impact on biological activity?
Molecular dynamics (MD) simulations and QM/MM calculations model the compound’s puckering dynamics. Cremer-Pople puckering parameters (e.g., Å, ) quantify ring distortion, while docking studies correlate conformational flexibility with binding affinity to targets like GPCRs or kinases .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or crystallographic data often arise from solvent effects or polymorphism. Strategies include:
- Cross-validating with multiple techniques (e.g., IR for ketone confirmation).
- Repeating experiments under standardized conditions (e.g., 298 K, CDCl₃ for NMR).
- Using high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
Q. What methodologies guide the design of derivatives for structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Substitute bromine with CF₃ or Cl to modulate lipophilicity (logP).
- Spiro ring modification : Introduce heteroatoms (e.g., N, O) to alter strain and hydrogen-bonding capacity.
- Pharmacophore mapping : Overlay derivatives with known bioactive spiro compounds to identify critical motifs (e.g., ketone position, aryl spacing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
